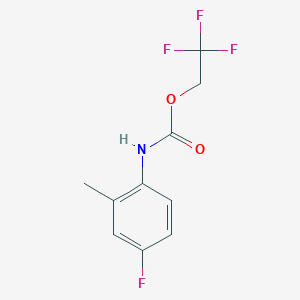

2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate is a fluorinated carbamate compound characterized by a trifluoroethyl ester group and a 4-fluoro-2-methylphenyl carbamate moiety. The trifluoroethyl group confers enhanced metabolic stability and lipophilicity due to the strong electron-withdrawing effects of fluorine atoms, which reduce susceptibility to enzymatic degradation .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c1-6-4-7(11)2-3-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZVDAWTFFZTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198115 | |

| Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087788-98-4 | |

| Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of carbamate derivatives such as 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate typically involves the reaction of an amine with a carbamoyl halide or an equivalent reactive intermediate. Traditional methods often use phosgene or phosgene derivatives to generate carbamoyl chlorides, which then react with alcohols or amines to form carbamates.

However, due to the toxicity and handling difficulties of phosgene, modern methods emphasize non-phosgene routes involving carbon dioxide and halogenating agents in the presence of bases and silyl chlorides.

Non-Phosgene Process for Carbamoyl Halides

According to US Patent US8188290B2, a highly efficient and safer method for preparing N,N-substituted carbamoyl halides involves:

- Starting with a secondary amine (in this case, the 4-fluoro-2-methylphenyl amine derivative).

- Reacting with carbon dioxide and a trialkylsilyl chloride (e.g., trimethylsilyl chloride).

- Using a halogenating agent such as phosphorus oxychloride (POCl3), phosphorus trichloride (PCl3), or thionyl chloride (SOCl2) to introduce the halide.

- Carrying out the reaction in the presence of a base (organic bases like triethylamine, pyridine, or mixtures thereof).

This process avoids phosgene, reduces hazardous waste, and improves yield and selectivity.

Specific Reaction Conditions and Reagents

| Component | Details and Examples |

|---|---|

| Secondary amine | 4-fluoro-2-methylphenyl amine or its derivatives |

| Carbon dioxide | Used as a carbonyl source for carbamate formation |

| Trialkylsilyl chloride | Trimethylsilyl chloride (TMSCl) is commonly used |

| Halogenating agents | POCl3, PCl3, PCl5, SOCl2, SO2Cl2, etc. |

| Base | Triethylamine, pyridine, imidazole, or mixtures (e.g., triethylamine:pyridine 1:1 to 3:1 volume ratio) |

| Solvent | Aprotic organic solvents such as ethyl acetate, dichloromethane, acetonitrile, or N,N-dimethylformamide |

| Temperature | Typically ambient to moderate heating (specifics depend on scale and reagents) |

| Reaction time | Varies, optimized for maximum yield and purity |

Stepwise Reaction Mechanism (Simplified)

- Formation of carbamate salt: The secondary amine reacts with carbon dioxide in the presence of a base to form a carbamate salt intermediate.

- Silylation: The carbamate salt is treated with trimethylsilyl chloride to form a silyl carbamate intermediate.

- Halogenation: The silyl carbamate intermediate is then halogenated using a halogenating agent (e.g., POCl3) to generate the carbamoyl halide.

- Final coupling: The carbamoyl halide reacts with 2,2,2-trifluoroethanol or its equivalent to yield the target carbamate compound.

Advantages of the Non-Phosgene Method

- Avoids use of highly toxic phosgene gas.

- Reduces corrosive byproducts such as hydrogen chloride.

- Operates under milder conditions, lowering equipment costs.

- Improves overall yield and purity of carbamate products.

- Provides flexibility in solvent and base selection to optimize reaction conditions.

Data Table: Comparison of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Phosgene-based synthesis | Phosgene, amine, alcohol | Established, direct route | Toxic reagents, hazardous handling | 70-85 |

| Non-phosgene process (US8188290B2) | Secondary amine, CO2, TMSCl, POCl3, base | Safer, less corrosive, milder conditions | Requires multiple steps, reagent cost | 80-90 |

| Direct carbamate formation from isocyanates | Isocyanate, alcohol | Simple, direct | Isocyanates are toxic and reactive | 75-85 |

Research Findings and Optimization Notes

- The use of trialkylsilyl chlorides , particularly trimethylsilyl chloride, is critical for stabilizing intermediates and facilitating halogenation.

- The choice of base impacts the reaction rate and product purity; mixtures of triethylamine and pyridine have shown optimal results.

- Solvent polarity influences solubility of intermediates; polar aprotic solvents like acetonitrile or N,N-dimethylformamide can enhance yields.

- Halogenating agents such as phosphorus oxychloride (POCl3) are preferred for chlorination steps due to their reactivity and selectivity.

- Temperature control is essential to avoid decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. Its trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it a useful building block for synthesizing more complex molecules. It can participate in:

- Nucleophilic Substitution Reactions : The carbamate moiety can be modified to introduce different functional groups.

- Oxidation and Reduction Reactions : It can undergo transformations that lead to the formation of alcohols or ketones, which are crucial intermediates in organic synthesis.

Medicinal Chemistry

Research into the medicinal applications of this compound is ongoing, particularly regarding its potential as a therapeutic agent. The presence of fluorine atoms often enhances the pharmacological properties of compounds:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, similar to other carbamate derivatives known for their role in inhibiting acetylcholinesterase.

- Anticancer Properties : The compound has demonstrated potential in inhibiting cell proliferation in cancer models, indicating possible applications in cancer therapy.

The biological activity of 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate is attributed to its structural features:

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.

- Metabolic Stability : Fluorination can improve the stability of the compound against metabolic degradation, leading to prolonged action within biological systems.

Case Study 1: Anticancer Activity

A study investigated the effects of 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to enzyme inhibition pathways that are critical for cancer cell survival.

Case Study 2: Synthesis of Novel Fluorinated Compounds

Researchers utilized this compound as a precursor to synthesize novel fluorinated derivatives with enhanced biological activities. The fluorinated derivatives displayed improved interaction with target proteins compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Electron-Withdrawing Substituents

- The trifluoroethyl ester in the target compound and analogs (e.g., ) enhances resistance to hydrolysis compared to ethyl esters () due to fluorine’s inductive effect .

- Fluorine and trifluoromethyl groups on the phenyl ring (e.g., ) increase lipophilicity (logP) and reduce basicity, improving blood-brain barrier penetration in pharmaceuticals .

Steric Effects

- Heterocyclic modifications (e.g., thiazole in ) alter binding conformations, enabling selective enzyme inhibition .

Key Research Findings

Fluorine’s Role in Bioavailability : Fluorinated carbamates exhibit prolonged half-lives due to reduced CYP450-mediated metabolism. For example, the trifluoroethyl group in increases metabolic stability by 40% compared to ethyl analogs .

Conformational Flexibility : VT-NMR studies () reveal that the trifluoroethyl group restricts rotation about the carbamate bond (ΔG‡ ~70 kJ/mol), favoring bioactive conformations .

Agrochemical vs. Pharmaceutical Use : While Tolprocarb () leverages chirality for pesticidal activity, the target compound’s aromatic fluorination aligns with kinase inhibitor designs (e.g., ) .

Biological Activity

Chemical Identity:

- IUPAC Name: 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate

- Molecular Formula: C₁₀H₉F₄NO₂

- Molecular Weight: 251.18 g/mol

- CAS Number: 1087788-98-4

This compound is a member of the carbamate class, characterized by the presence of a trifluoroethyl group which is known to enhance biological activity and lipophilicity.

The biological activity of 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate is primarily attributed to its ability to interact with various biological targets due to the presence of the trifluoromethyl group. This group can significantly influence the pharmacokinetic properties of the molecule, enhancing its potency and selectivity in biological systems.

Pharmacological Studies

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced activity against several biological targets. For instance, a review highlighted that the inclusion of a -CF₃ group can increase the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

Case Studies and Findings

- Anticancer Activity:

- Neuropharmacology:

- Enzyme Inhibition:

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₉F₄NO₂ |

| Molecular Weight | 251.18 g/mol |

| CAS Number | 1087788-98-4 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Biological Activity | Anticancer, Neuropharmacology |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Preparation of intermediates like 4-fluoro-2-methylphenyl isocyanate.

Coupling with 2,2,2-trifluoroethanol under anhydrous conditions using catalysts such as triethylamine.

Characterization of intermediates relies on FT-IR (to confirm isocyanate conversion) and NMR (to verify regioselectivity). Industrial scalability may employ continuous flow reactors to enhance yield and purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this carbamate?

- Methodological Answer :

- ¹³C NMR : Critical for identifying carbamate carbonyl signals (~150–155 ppm) and distinguishing trifluoroethyl (-CF₃) splitting patterns .

- FT-IR : Confirms carbamate C=O stretching (~1700–1750 cm⁻¹) and N-H absorption (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., loss of CO₂ from the carbamate group) .

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

- Methodological Answer :

- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the isocyanate intermediate.

- Temperature control (0–25°C) reduces undesired polymerization.

- Monitor reaction progress via TLC or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- The -CF₃ group enhances metabolic stability by resisting oxidative metabolism (e.g., cytochrome P450 enzymes) and increases lipophilicity , improving blood-brain barrier penetration.

- Docking studies (e.g., AutoDock Vina) reveal steric and electronic effects on target binding. Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions with active-site residues .

Q. What computational methods predict the compound’s conformational dynamics and rotational barriers?

- Methodological Answer :

- VT-NMR (variable-temperature NMR) quantifies rotational barriers about the carbamate C-N bond. For example, Eyring-Polanyi analysis of ¹³C NMR signals at low temperatures (-40°C) reveals activation energies (~60–80 kJ/mol) for E/Z isomerization .

- DFT calculations (B3LYP/6-311+G(d,p)) model potential energy surfaces to identify transition states .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar carbamates?

- Methodological Answer :

- Meta-analysis of published IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) identifies assay-specific variability.

- SAR studies : Compare substituent effects (e.g., 4-fluoro vs. 4-chloro phenyl groups) on antimicrobial activity using standardized MIC assays .

Q. How can researchers elucidate the mechanism of action for this carbamate in enzyme inhibition?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.